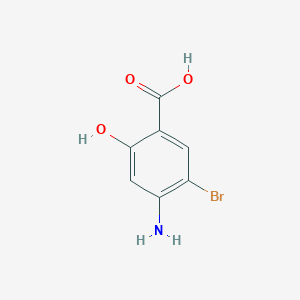

4-Amino-5-bromo-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6625-93-0 |

|---|---|

Molecular Formula |

C7H6BrNO3 |

Molecular Weight |

232.03 g/mol |

IUPAC Name |

4-amino-5-bromo-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) |

InChI Key |

IFOSZAMIVBYHPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)O)C(=O)O |

Origin of Product |

United States |

Acetylation of the Amino Group:converting the Amino Group to an Acetamido Group –nhcoch₃ is the Most Effective Strategy. This Modification Has Two Key Effects:

Reduced Activating Strength: The acetamido group is less activating than the amino group, which helps to prevent di-substitution.

Steric Hindrance: The bulkier acetamido group can sterically hinder the adjacent C3 position, making the C5 position more accessible for the incoming bromine electrophile. This significantly favors the formation of the desired 5-bromo isomer over the 3-bromo isomer. The existence of the intermediate compound 4-acetamido-5-bromo-2-hydroxybenzoic acid supports this synthetic approach. nih.gov

Control of Reaction Conditions:fine Tuning Reaction Parameters Provides an Additional Layer of Control.

Stoichiometry: Using only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent ensures that mono-bromination is favored over di-bromination.

The following table summarizes the expected outcomes of different synthetic strategies.

| Synthetic Strategy | Starting Material | Expected Major Product | Expected Byproducts | Rationale |

|---|---|---|---|---|

| Direct Bromination | 4-amino-2-hydroxybenzoic acid | Mixture of isomers | 4-amino-3-bromo-2-hydroxybenzoic acid; 4-amino-3,5-dibromo-2-hydroxybenzoic acid | Competing directing effects of -OH and -NH₂ groups and high ring activation lead to poor selectivity. |

| Protecting Group Strategy | 4-acetamido-2-hydroxybenzoic acid | 4-acetamido-5-bromo-2-hydroxybenzoic acid | Minor amounts of 3-bromo isomer | The acetamido group moderates activation and sterically favors bromination at the C5 position. |

By employing a protecting group strategy combined with careful optimization of reaction conditions, the synthesis can be directed to selectively produce 4-amino-5-bromo-2-hydroxybenzoic acid with high purity, suitable for research applications.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5 Bromo 2 Hydroxybenzoic Acid and Its Derivatives

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

No published experimental ¹H, ¹³C, or 2D-NMR spectra for 4-Amino-5-bromo-2-hydroxybenzoic acid were found.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Specific experimental Infrared (IR) and Raman spectra for this compound are not available in the searched literature.

Mass Spectrometry (MS and ESI-MS) for Molecular Confirmation

No specific mass spectrometry data for this compound could be retrieved from the available resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data specifically for this compound.

Solid-State Structural Analysis

Single Crystal X-ray Diffraction Studies

No single crystal X-ray diffraction data has been published for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of this compound and its derivatives is dictated by a sophisticated network of non-covalent interactions. These interactions govern the molecular arrangement in the solid state, influencing the material's physicochemical properties. Analysis of crystal structures of analogous compounds reveals that hydrogen bonding, halogen bonding, and π-π stacking are the predominant forces controlling the crystal packing.

Hydrogen Bonding: The presence of carboxylic acid, hydroxyl, and amino functional groups makes this compound a potent donor and acceptor of hydrogen bonds. Typically, an intramolecular O—H⋯O hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, which results in the formation of a stable six-membered ring motif, designated as S(6) in graph-set notation. researchgate.net This interaction contributes to the planarity of the molecule.

In the crystal lattice, intermolecular hydrogen bonds play a crucial role. Carboxylic acid groups commonly form centrosymmetric dimers via a pair of O—H⋯O hydrogen bonds, creating a robust R²₂(8) ring motif. researchgate.net The amino group can also participate in intermolecular hydrogen bonding, acting as a donor to the oxygen atoms of neighboring molecules, further linking the primary structural motifs into extended one-, two-, or three-dimensional networks.

Halogen Bonding: The bromine atom at the C5 position is a key participant in directing the crystal packing through halogen bonding. This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the crystal structures of related bromo-substituted benzoic acids, short Br⋯Br contacts have been observed. For instance, in 4-Bromo-2-hydroxybenzoic acid, a Br⋯Br contact of 3.4442 (5) Å has been reported, which is shorter than the sum of the van der Waals radii (3.70 Å), indicating a significant attractive interaction that links the hydrogen-bonded dimers into a one-dimensional chain. researchgate.net Additionally, Br⋯O contacts can form between the bromine atom and oxygen atoms of the carboxyl or hydroxyl groups, further stabilizing the crystal lattice.

π-π Stacking: The aromatic nature of the benzene (B151609) ring allows for π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen or halogen bonds, are vital for the dense packing of molecules in the crystal. The arrangement can be either face-to-face or offset, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. These stacking interactions contribute to the formation of columnar structures or layered sheets within the crystal.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Graph-Set Motif | Significance in Crystal Packing |

|---|---|---|---|---|

| Intramolecular Hydrogen Bond | -OH (hydroxyl) | O=C (carboxyl) | S(6) | Stabilizes molecular conformation. researchgate.net |

| Intermolecular Hydrogen Bond | -COOH (carboxyl) | -COOH (carboxyl) | R²₂(8) | Forms robust dimeric synthons. researchgate.net |

| Intermolecular Hydrogen Bond | -NH₂ (amino) | O=C or O-H | - | Links primary motifs into extended networks. |

| Halogen Bond | -Br | -Br | - | Connects dimers or chains. researchgate.net |

| Halogen Bond | -Br | O=C or O-H | - | Provides additional lattice stabilization. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | - | Contributes to dense packing and formation of layers. |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for substituted benzoic acids due to its profound impact on material properties. Different polymorphs arise from variations in the packing arrangements and intermolecular interactions, leading to distinct stabilities, melting points, and solubilities. While specific studies on the polymorphism of this compound are not extensively documented, the molecule's functional groups suggest a high propensity for forming multiple crystalline forms under different crystallization conditions (e.g., solvent, temperature, pressure).

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a target molecule, known as an active pharmaceutical ingredient (API), by incorporating a second molecule (a co-former) into the crystal lattice. The components of a co-crystal are held together by non-covalent interactions, primarily hydrogen bonds.

The molecular structure of this compound makes it an excellent candidate for co-crystallization studies.

Carboxylic Acid Group: This group is a reliable hydrogen bond donor and can form robust supramolecular synthons with a wide variety of co-formers containing complementary functional groups, such as pyridines, amides, and other carboxylic acids.

Amino and Hydroxyl Groups: These groups provide additional sites for hydrogen bonding, enabling the formation of more complex and diverse multi-component structures.

Bromine Atom: The potential for halogen bonding adds another dimension to the crystal engineering strategies that can be employed.

Potential co-formers could include other acids, amides, or amino acids, which can interact with the target molecule to create novel crystalline phases with tailored properties. For example, co-crystallization with amino acids like L-proline has been shown to be effective for other APIs due to the formation of zwitterions that support strong atomic interactions.

Electrochemical Characterization

Cyclic Voltammetry and Redox Behavior of Derivatives

The electrochemical behavior of this compound is primarily governed by the redox-active aminophenol moiety. The presence of both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) on the aromatic ring makes the molecule susceptible to electrochemical oxidation. Cyclic voltammetry (CV) is a key technique used to probe this behavior, providing information on oxidation potentials and the stability of the resulting species. nih.gov

Studies on closely related aminosalicylic acids provide significant insight into the expected redox behavior. For instance, 5-aminosalicylic acid (mesalamine) exhibits a strong oxidation peak at approximately 0.58 V (vs. Ag/AgCl). nih.gov This oxidation is attributed to the aminophenol system, which undergoes a two-electron, two-proton process to form the corresponding quinone-imine derivative. This process is generally irreversible, as the electrochemically generated quinone-imine is highly reactive and can undergo subsequent chemical reactions such as hydrolysis or polymerization. nih.govmdpi.com

The redox potential of these compounds is highly dependent on the substitution pattern. The decay kinetics during anodic oxidation for 4-aminosalicylic acid (4-ASA) and 5-aminosalicylic acid (5-ASA) have been shown to be different, highlighting the influence of the relative positions of the functional groups. nih.govelsevierpure.com For this compound, the key functional groups are the para-aminophenol system (amino group at C4, hydroxyl at C1 relative to the carboxyl group) and the ortho-aminophenol system (amino at C4, hydroxyl at C2). The oxidation is expected to proceed via the ortho-aminophenol pathway, which typically has a lower oxidation potential.

The presence of the bromine atom at the C5 position, an electron-withdrawing group, is expected to have a notable effect. By withdrawing electron density from the aromatic ring, the bromine atom would make the removal of electrons from the aminophenol system more difficult. This would likely result in a slight anodic shift (to a higher positive potential) of the oxidation peak compared to its non-brominated 4-aminosalicylic acid analog. Similarly, the electron-withdrawing carboxylic acid group also contributes to a higher oxidation potential compared to simple aminophenols. nih.gov

| Compound | Anodic Peak Potential (Epa) | Electrode Process | Note |

|---|---|---|---|

| 5-Aminosalicylic Acid (Mesalamine) | ~0.58 V vs. Ag/AgCl | Irreversible Oxidation | Oxidation of the aminophenol moiety to a quinone-imine. nih.gov |

| Salicylic (B10762653) Acid | ~1.1 V vs. Ag/AgCl | Irreversible Oxidation | Oxidation of the phenol (B47542) group is significantly harder without the amino group. nih.govnih.gov |

| 4-Aminophenol | ~0.55 V vs. Ag/AgCl | Irreversible Oxidation | Shows oxidation potential similar to 5-ASA due to the aminophenol structure. nih.gov |

| This compound | Predicted > 0.6 V | Predicted Irreversible Oxidation | Potential is expected to be anodically shifted relative to 4-ASA due to the electron-withdrawing Br substituent. |

The study of the electrochemical behavior is crucial for understanding the potential roles of these molecules in redox-mediated biological processes and for developing electroanalytical methods for their detection.

Theoretical and Computational Chemistry Investigations of 4 Amino 5 Bromo 2 Hydroxybenzoic Acid

Computational Approaches to Structure-Reactivity and Structure-Property Relationships

Computational chemistry serves as a powerful tool for elucidating the intricate relationships between the molecular structure of 4-Amino-5-bromo-2-hydroxybenzoic acid and its inherent reactivity and properties. Through the use of theoretical models and quantum chemical calculations, researchers can predict and analyze a wide range of molecular characteristics without the need for extensive experimental synthesis and testing. These in silico methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's electronic structure, geometry, and reactivity landscape.

Molecular Geometry and Structural Optimization

The foundational step in most computational analyses is the optimization of the molecular geometry to find the most stable conformation (lowest energy state). For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311++G(d,p), are employed to determine key structural parameters. dergipark.org.trbanglajol.info This process yields precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Structural Parameters for Benzoic Acid Derivatives

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| C-C (ring) Bond Length | 1.38 - 1.41 Å | Indicates the aromatic character and potential ring distortions due to substituents. |

| C-Br Bond Length | ~1.90 Å | Reflects the strength and nature of the carbon-bromine bond. |

| C-N Bond Length | ~1.38 Å | Shows the interaction of the amino group with the aromatic ring. |

| O-H (hydroxyl) Bond Length | ~0.97 Å | Important for understanding hydrogen bonding potential. |

| C-C-O (carboxyl) Bond Angle | ~115 - 120° | Defines the geometry of the carboxylic acid group. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO, conversely, acts as an electron acceptor, and its energy level relates to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. banglajol.info For aromatic compounds like this compound, computational methods can precisely calculate the energies of these orbitals and map their electron density distributions. This mapping reveals the likely sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity. banglajol.info These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding the influence of various functional groups.

Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η) : Resistance to change in electron distribution. η = (I - A) / 2

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)

Studies on similar substituted benzoic acids have shown that electron-withdrawing groups tend to increase the electrophilicity index, while electron-donating groups have the opposite effect. nih.govnih.gov These calculations are vital for predicting how this compound will interact with other molecules and biological targets.

Table 2: Illustrative Quantum Chemical Parameters for a Substituted Benzoic Acid

| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap means higher stability. |

| Electronegativity | χ | 3.5 to 4.5 | Measures the overall ability to attract electrons in a chemical bond. |

| Chemical Hardness | η | 2.2 to 2.8 | Represents resistance to deformation or change in electron cloud. |

| Electrophilicity Index | ω | 2.5 to 3.5 | Quantifies the propensity of the molecule to act as an electrophile. |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netmdpi.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, making them prime sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The map provides a comprehensive picture of how the molecule will be recognized and interact with other species, guiding the understanding of its intermolecular forces and potential binding modes with biological receptors.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. chitkara.edu.in These models are built by calculating various molecular descriptors (such as electronic, steric, and hydrophobic parameters) and using statistical methods to find a mathematical relationship with an observed activity, such as antimicrobial or enzyme inhibitory potency. nih.govdergipark.org.tr

For derivatives of p-amino benzoic acid and p-hydroxybenzoic acid, QSAR studies have successfully identified key molecular features that govern their antimicrobial activity. chitkara.edu.inresearchgate.net For instance, analyses have shown that electronic parameters, including the total energy and the LUMO energy, can be dominant factors in explaining the antimicrobial effects of these compounds. chitkara.edu.in A QSAR model for this compound and its analogs could predict their biological efficacy and guide the design of new derivatives with enhanced properties. This approach bridges the gap between theoretical molecular properties and practical, real-world applications.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Building Block in Advanced Organic Synthesis

The strategic placement of reactive sites on the 4-Amino-5-bromo-2-hydroxybenzoic acid molecule makes it a pivotal starting material in multi-step organic syntheses. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxylic acid and bromine substituents allows for controlled and selective transformations.

Precursor in the Synthesis of Complex Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various complex heterocyclic compounds, such as benzoxazoles and benzothiazoles. These heterocycles are core structures in many pharmaceutically active compounds and functional materials. The synthesis of these compounds typically involves the condensation of an o-aminophenol or o-aminothiophenol with a carboxylic acid or its derivative.

In a typical synthetic route to a benzoxazole (B165842) derivative, the amino and hydroxyl groups of this compound can react with a suitable carbonyl compound, such as an acid chloride or an aldehyde, followed by cyclization to form the oxazole (B20620) ring. The bromine atom and the carboxylic acid group can then be further functionalized to introduce additional complexity.

Table 1: General Synthetic Strategies for Heterocycles from o-Aminophenol Derivatives

| Heterocycle | Reagents | General Conditions |

| Benzoxazole | Carboxylic acids, acid chlorides, aldehydes | Acid or base catalysis, high temperatures |

| Benzothiazole | Carboxylic acids, aldehydes | Dehydrating agents, oxidative conditions |

While specific studies on this compound for these syntheses are not extensively documented, the established reactivity of o-aminophenols provides a strong indication of its potential in this area.

Intermediate for the Construction of Diverse Organic Scaffolds

The functional groups present in this compound allow for its use as an intermediate in the construction of a variety of organic scaffolds. The amino group can be diazotized and converted into a range of other functional groups. The bromine atom is susceptible to substitution reactions, including nucleophilic aromatic substitution and cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the carboxylic acid and hydroxyl groups can be modified through esterification, amidation, and etherification reactions. This versatility enables the incorporation of the this compound core into larger, more complex molecular architectures with potential applications in medicinal chemistry and materials science. For instance, it can serve as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Application in the Synthesis of Compounds with Specific Functional Groups (e.g., Dyes and Pigments)

The aromatic amine functionality of this compound makes it a suitable precursor for the synthesis of azo dyes. Azo dyes are a significant class of colored compounds characterized by the presence of one or more azo (–N=N–) groups. The synthesis typically involves the diazotization of the primary aromatic amine followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aromatic amine.

The general procedure for the synthesis of an azo dye from an aromatic amine is as follows:

Diazotization: The aromatic amine is treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound.

The presence of the hydroxyl and carboxylic acid groups on the this compound moiety can influence the color and solubility of the resulting dye. While specific examples of dyes derived from this exact compound are not widely reported, the synthesis of azo dyes from structurally similar compounds like 4-aminosalicylic acid is well-established.

Table 2: Examples of Azo Dyes Synthesized from Aminobenzoic Acid Derivatives

| Aromatic Amine | Coupling Component | Resulting Dye Class |

| 4-Aminobenzoic acid | Thymol | Azo dye |

| 4-Aminosalicylic acid | Various phenols and naphthols | Azo dyes |

| 3-Amino-4-methylbenzoic acid | Cresols and naphthols | Acidic azo dyes |

Design and Development of Coordination Compounds and Supramolecular Assemblies

The presence of multiple coordination sites (carboxyl, hydroxyl, and amino groups) in this compound makes it an excellent ligand for the formation of metal complexes and the construction of supramolecular architectures.

Synthesis and Characterization of Metal Complexes with this compound Ligands

This compound can act as a chelating ligand, binding to metal ions through its carboxylate and hydroxyl groups to form stable metal complexes. The amino group can also participate in coordination, leading to various coordination modes. The synthesis of such complexes is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent.

Table 3: Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |

| X-ray Crystallography | Precise determination of the three-dimensional structure |

| Elemental Analysis | Determination of the empirical formula of the complex |

Formation of Supramolecular Architectures via Directed Self-Assembly

The functional groups on this compound are capable of participating in non-covalent interactions, such as hydrogen bonding and halogen bonding. These directional interactions can be exploited to guide the self-assembly of molecules into well-defined supramolecular architectures, including one-, two-, and three-dimensional networks.

For example, the carboxylic acid groups can form hydrogen-bonded dimers, a common motif in the solid-state structures of carboxylic acids. The amino and hydroxyl groups can also act as hydrogen bond donors and acceptors, further directing the assembly process. The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in crystal engineering. The study of the crystal structure of the related compound, 4-Bromo-2-hydroxybenzoic acid, reveals the formation of a one-dimensional architecture through a combination of hydrogen bonds and Br···Br contacts. This suggests that this compound has the potential to form intricate and predictable supramolecular structures.

Exploration in Functional Materials Science

Incorporation into Optoelectronic Materials

No research findings are available regarding the use of this compound in the development of optoelectronic materials.

Research in Sensing and Recognition Technologies

No research findings are available concerning the application of this compound in sensing and recognition technologies.

Q & A

Q. What are the recommended synthetic routes for preparing 4-amino-5-bromo-2-hydroxybenzoic acid with high purity?

Methodological Answer:

- Step 1: Start with a halogenated benzoic acid precursor (e.g., 2,5-dibromobenzoic acid) and introduce amino and hydroxyl groups via nucleophilic substitution or catalytic coupling.

- Step 2: Optimize reaction conditions (e.g., temperature ~403 K, catalyst selection) to enhance yield and selectivity, as demonstrated in analogous bromo-substituted benzoic acid syntheses .

- Step 3: Purify the product using column chromatography (silica gel, gradient elution with polar/non-polar solvents) followed by recrystallization from acetone or ethanol to achieve >98% purity .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR: Analyze - and -NMR spectra to confirm substituent positions. The bromine atom induces distinct deshielding in aromatic protons, while hydroxy and amino groups show characteristic broad peaks .

- IR Spectroscopy: Identify functional groups via O–H (3200–3600 cm), N–H (3300–3500 cm), and C=O (1680–1720 cm) stretches, referencing IR libraries for brominated benzoic acids .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine () .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent degradation via hydrolysis or oxidation of the amino/hydroxy groups .

- Solubility Considerations: Pre-dissolve in DMSO for biological assays, but avoid aqueous buffers unless freshly prepared to minimize decomposition .

Advanced Research Questions

Q. How can researchers design experiments to investigate the regioselectivity of bromine substitution in derivatives of this compound?

Methodological Answer:

- Step 1: Synthesize derivatives by replacing bromine with other halogens (Cl, F) or functional groups under controlled conditions (e.g., Pd-catalyzed cross-coupling) .

- Step 2: Use X-ray crystallography to determine crystal structures and compare electronic effects of substituents on aromatic ring geometry .

- Step 3: Perform computational modeling (DFT calculations) to predict substitution preferences based on charge distribution and steric hindrance .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Assays: Re-evaluate binding affinities (e.g., IC) across multiple concentrations to rule out assay-specific artifacts. For example, use radioligand displacement studies for receptor-targeted derivatives .

- Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for kinetic binding analysis and in silico docking (e.g., AutoDock Vina) to confirm interaction sites .

- Meta-Analysis: Compare data across studies, accounting for variables like solvent choice (DMSO vs. aqueous buffers) and purity thresholds (>98% by HPLC) .

Q. What strategies are effective for studying the pH-dependent solubility and ionization of this compound?

Methodological Answer:

- pH Titration: Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track changes in absorbance at λ .

- HPLC Analysis: Use reverse-phase HPLC with mobile phases of varying pH to observe retention time shifts, correlating with ionization states (e.g., deprotonation of –COOH at high pH) .

- pKa Determination: Employ potentiometric titration or capillary electrophoresis to quantify dissociation constants for amino, hydroxy, and carboxylic acid groups .

Q. How can crystallography be leveraged to study intermolecular interactions in this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation of acetone or methanol solutions to obtain single crystals suitable for X-ray diffraction .

- Hydrogen Bond Analysis: Map O–H···N and N–H···O interactions in the crystal lattice to understand packing motifs and stability, as seen in similar triazole-thiadiazine derivatives .

- Synthon Identification: Compare with structures in the Cambridge Structural Database (CSD) to identify recurring hydrogen-bonded motifs (e.g., acid dimers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.